

# Introduction: The Strategic Value of Functionalized Pyrazoles in Modern Synthesis

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## Compound of Interest

Compound Name: 3-iodo-4-methoxy-1H-pyrazole

CAS No.: 1533442-08-8

Cat. No.: B1445460

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The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous clinically significant drugs, including anti-inflammatory agents like celecoxib and various anti-cancer therapies.[1][2] The strategic functionalization of the pyrazole ring is paramount, as it allows for the precise tuning of a molecule's steric and electronic properties to optimize its pharmacological profile. **3-iodo-4-methoxy-1H-pyrazole** is a highly valuable, yet specialized, heterocyclic building block. Its utility lies in the orthogonal reactivity of its substituents: the methoxy group acts as a potent electron-donating group, modulating the ring's electronics, while the iodo group at the C3 position serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation, most notably through transition metal-catalyzed cross-coupling reactions.[3]

This guide provides an in-depth examination of **3-iodo-4-methoxy-1H-pyrazole**, intended for researchers and drug development professionals. We will cover its core chemical properties, provide a validated synthetic protocol, discuss its spectroscopic signature, explore its reactivity and synthetic potential, and contextualize its application within drug discovery programs.

# Compound Identification and Physicochemical Properties

A clear identification is the foundation of any chemical protocol. The key identifiers and properties for **3-iodo-4-methoxy-1H-pyrazole** are summarized below.

Identifier	Value	Source
IUPAC Name	3-iodo-4-methoxy-1H-pyrazole	Strem[4]
CAS Number	1533442-08-8	Strem[4]
Molecular Formula	C <sub>4</sub> H <sub>5</sub> IN <sub>2</sub> O	Strem[4]
Formula Weight	224.00 g/mol	Strem[4]
Purity	Typically ≥95%	Strem[4]

## Synthesis Protocol: A Regioselective Approach

While multiple pathways to substituted pyrazoles exist, a common and reliable strategy involves the cyclization of a suitably functionalized precursor followed by regioselective iodination. The following protocol is a robust method adapted from established procedures for pyrazole synthesis and halogenation.

## Experimental Protocol: Synthesis of 3-iodo-4-methoxy-1H-pyrazole

**Causality:** The synthesis begins with the condensation of hydrazine with a  $\beta$ -ketoester equivalent, which establishes the pyrazole core. The subsequent iodination is directed by the electronic nature of the ring, and protection of the N-H proton may be required to prevent side reactions and ensure regioselectivity.

Step 1: Synthesis of 4-methoxy-1H-pyrazol-3(2H)-one

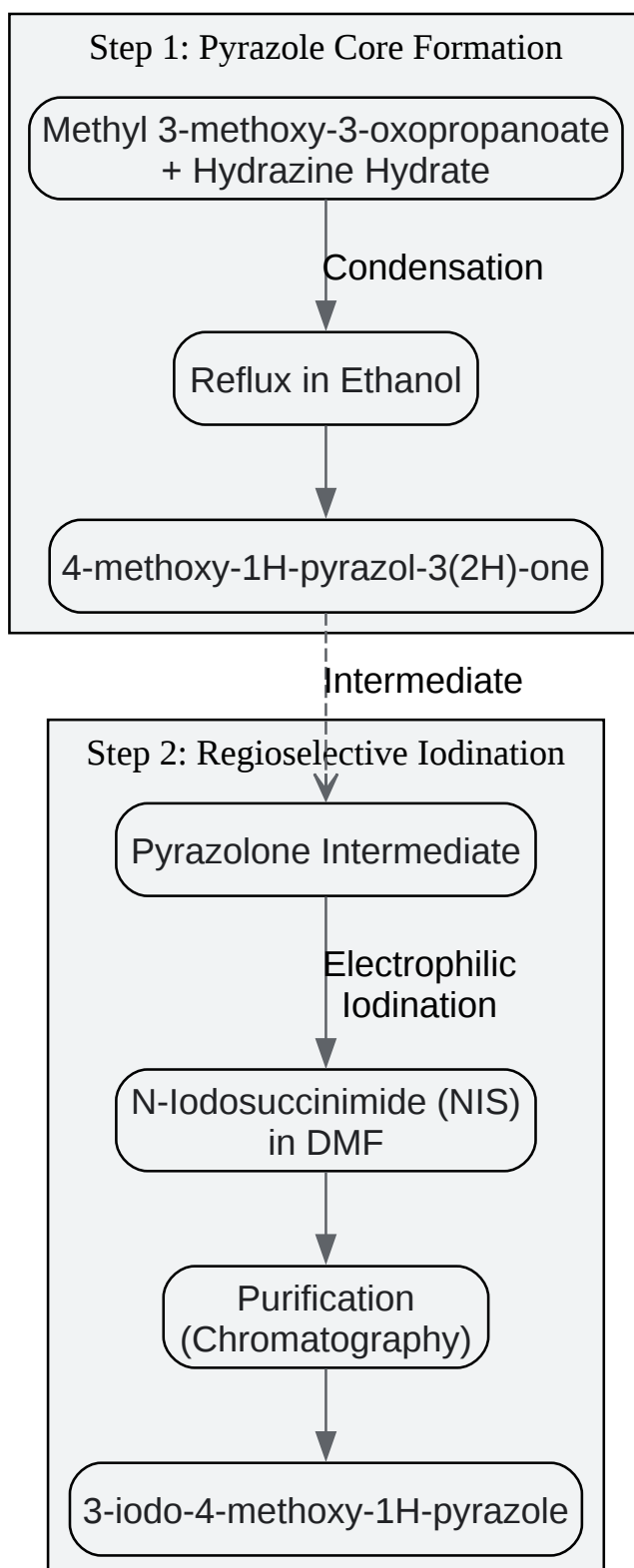
- To a solution of methyl 3-methoxy-3-oxopropanoate (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.

- Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
- Cool the mixture and reduce the solvent volume under reduced pressure.
- The resulting solid is collected by filtration, washed with cold diethyl ether, and dried to yield the pyrazolone intermediate.

#### Step 2: Iodination to **3-iodo-4-methoxy-1H-pyrazole**

- Suspend the 4-methoxy-1H-pyrazol-3(2H)-one (1.0 eq) in N,N-dimethylformamide (DMF).
- Add N-iodosuccinimide (NIS) (1.2 eq) portion-wise to the suspension. The choice of NIS is critical as it is an electrophilic iodine source that is effective for halogenating electron-rich heterocycles.
- Stir the reaction at room temperature for 12-18 hours. The progress is monitored by LC-MS.
- Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
- Combine the organic layers, wash with saturated sodium thiosulfate solution to quench any remaining iodine, followed by brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel to afford pure **3-iodo-4-methoxy-1H-pyrazole**.

## Synthesis Workflow Diagram



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Caption: Synthetic route to **3-iodo-4-methoxy-1H-pyrazole**.

## Spectroscopic Characterization

Structural confirmation relies on a combination of spectroscopic techniques. The following table summarizes the expected data for the target compound based on analyses of structurally similar pyrazoles.[1][5]

Technique	Expected Data
<sup>1</sup> H NMR	δ (ppm): ~7.5-7.8 (s, 1H, C5-H), ~3.9 (s, 3H, OCH <sub>3</sub> ), ~12-13 (br s, 1H, N-H).
<sup>13</sup> C NMR	δ (ppm): ~140-145 (C5), ~135-140 (C4-O), ~60-65 (C3-I), ~55-60 (OCH <sub>3</sub> ). The C3 signal is shifted significantly upfield due to the heavy atom effect of iodine.
Mass Spec (ESI)	[M+H] <sup>+</sup> = 224.93

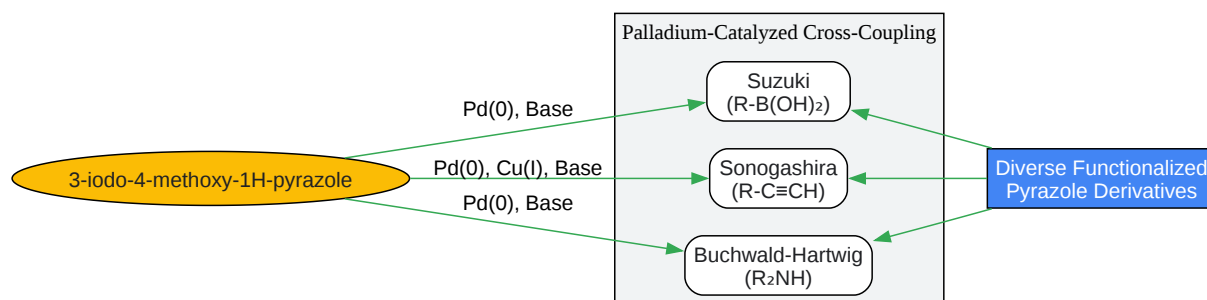
## Chemical Reactivity and Synthetic Utility

The true synthetic power of **3-iodo-4-methoxy-1H-pyrazole** lies in the reactivity of the carbon-iodine bond. This position is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities.[3][6] This is a cornerstone of modern drug discovery, allowing for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Key Reactions:

- Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl groups.
- Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, which are valuable for further transformations or as structural elements themselves.[6]
- Heck Coupling: Reaction with alkenes to form substituted olefins.
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing key pharmacophoric groups.

## Reactivity Workflow Diagram



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Caption: Cross-coupling potential of **3-iodo-4-methoxy-1H-pyrazole**.

## Applications in Drug Discovery

The pyrazole scaffold is a "privileged structure" in medicinal chemistry due to its ability to engage in hydrogen bonding and its metabolic stability.[2] The specific substitution pattern of **3-iodo-4-methoxy-1H-pyrazole** makes it an ideal starting point for targeting a range of diseases:

- **Kinase Inhibitors:** The pyrazole core can mimic the hinge-binding motif of ATP, a common strategy for inhibiting protein kinases, which are often dysregulated in cancer. The C3 position allows for the installation of larger aromatic systems to target the hydrophobic pocket of the kinase active site.
- **Anti-inflammatory Agents:** Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a diarylheterocycle motif.[2] Using this building block, Suzuki coupling can be employed to synthesize analogs of drugs like celecoxib.
- **Agrochemicals:** The biological activity of pyrazoles extends to crop protection, where they have been developed as fungicides and herbicides.[7][8]

## Safety and Handling

While a specific safety data sheet for this compound is not universally available, related iodinated and methoxylated pyrazoles carry warnings.[9][10][11] Standard laboratory precautions should be observed.

- GHS Hazard Statements (Predicted): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9][11]
- Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[11]

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